molecular formula C22H26Cl2N2O B13735812 Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride CAS No. 16297-40-8

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride

Cat. No.: B13735812
CAS No.: 16297-40-8
M. Wt: 405.4 g/mol
InChI Key: KOMGCHZMRNTZGN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a p-chloro-substituted benzilidene (benzylidene) moiety and a 1-methyl-1-piperidinoethyl group at the alpha position. The monohydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. Structurally, the benzilidene group introduces rigidity, while the piperidinoethyl substituent may influence receptor binding through steric and electronic effects.

Properties

CAS No.

16297-40-8

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-methyl-2-piperidin-1-ium-1-ylpropylidene]benzamide;chloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-11-13-19(23)14-12-17)24-21(26)18-9-5-3-6-10-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H

InChI Key

KOMGCHZMRNTZGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride typically involves the reaction of p-chlorobenzaldehyde with N-(1-methyl-1-piperidinoethyl)benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles

Compound Name Substituents Pharmacological Class Key Properties References
Target Compound :
N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide monohydrochloride
- p-Chloro benzilidene
- 1-Methyl-1-piperidinoethyl group
Not explicitly stated (potential CNS or anticancer agent) Likely moderate solubility in water due to HCl salt; structural rigidity from benzilidene
Procarbazine Hydrochloride - N-Isopropyl group
- 2-Methylhydrazino moiety
Antineoplastic (alkylating agent) Soluble in water and methanol; used in Hodgkin’s lymphoma
Indoramin Hydrochloride - 1-(2-Indol-3-ylethyl)piperidinyl group Alpha-1 adrenergic antagonist (antihypertensive) Poor solubility in ether; targets vascular smooth muscle
Lecozotan Hydrochloride - 4-Cyano group
- Piperazinyl-dihydrobenzodioxinyl substituent
5-HT1A receptor antagonist (Alzheimer’s therapy) High-resolution crystallography data available
Etobenzanid - 4-(Ethoxymethoxy)benzamide
- 2,3-Dichlorophenyl group
Herbicide (cell division inhibitor) Lipophilic due to halogenated aryl groups

Solubility and Physicochemical Properties

The target compound’s monohydrochloride salt likely improves aqueous solubility, akin to procarbazine hydrochloride (soluble in water and methanol) . The benzilidene group in the target compound may reduce solubility compared to non-rigid analogs but enhance stability.

Pharmacological and Therapeutic Differences

  • Procarbazine Hydrochloride : Functions as a methylhydrazine derivative, generating reactive species that alkylate DNA, leading to cytotoxic effects .
  • Indoramin Hydrochloride : Blocks alpha-1 adrenergic receptors, reducing vascular resistance without significant cardiac effects .

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